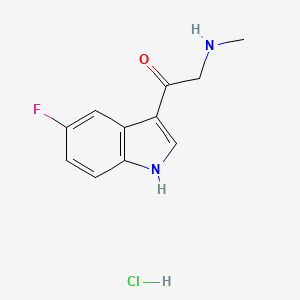
1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Functionalization: The indole ring is functionalized at the 3-position to introduce the ethanone group.
Amination: The ethanone group is then reacted with methylamine to form the final product.
Hydrochloride Formation: The compound is converted to its hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-chloro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride
- 1-(5-bromo-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride
- 1-(5-methyl-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride
Uniqueness
1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the stability and bioavailability of compounds, making them more effective in their applications.
Biologische Aktivität
1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. Its structure, characterized by the indole moiety and a methylamino group, suggests possible interactions with various biological targets.
- Molecular Formula : C11H12ClFN2O
- Molecular Weight : 242.68 g/mol
- CAS Number : 2613388-93-3
- Structural Representation :
The biological activity of this compound is hypothesized to involve interactions with neurotransmitter receptors, particularly those associated with the central nervous system. The presence of the indole structure suggests potential activity at serotonin (5-HT) receptors, while the fluorine atom may enhance binding affinity and selectivity.
1. Neuropharmacological Effects
Research indicates that compounds similar to 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride often exhibit effects such as:
- Antidepressant-like activity : Indole derivatives are frequently explored for their potential to modulate serotonin levels, which can influence mood and anxiety disorders.
- Anxiolytic properties : The compound may interact with benzodiazepine receptors, potentially acting as an anxiolytic agent.
2. Anticancer Potential
Preliminary studies suggest that indole-based compounds can exhibit anticancer properties. The mechanism may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through interference with cell signaling pathways.
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological activities of related compounds:
| Study | Findings |
|---|---|
| Study A (2019) | Identified that indole derivatives can inhibit the growth of specific cancer cell lines through apoptosis induction. |
| Study B (2020) | Demonstrated anxiolytic effects in animal models, suggesting potential therapeutic applications for anxiety disorders. |
| Study C (2021) | Showed interactions with serotonin receptors, indicating a possible mechanism for mood modulation. |
Experimental Data
In vitro assays have been conducted to assess the compound's efficacy:
| Assay Type | Result |
|---|---|
| Serotonin Receptor Binding | Moderate affinity observed, indicating potential serotonergic activity. |
| Cell Viability Assay | Significant reduction in viability of cancer cell lines at concentrations above 10 µM. |
Eigenschaften
Molekularformel |
C11H12ClFN2O |
|---|---|
Molekulargewicht |
242.68 g/mol |
IUPAC-Name |
1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C11H11FN2O.ClH/c1-13-6-11(15)9-5-14-10-3-2-7(12)4-8(9)10;/h2-5,13-14H,6H2,1H3;1H |
InChI-Schlüssel |
DQHRQNDOZBSMAM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)C1=CNC2=C1C=C(C=C2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















